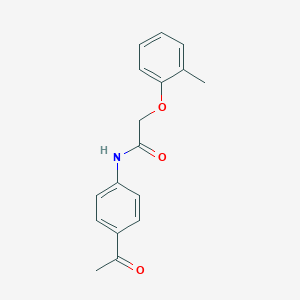
N-(4-acetylphenyl)-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-(2-methylphenoxy)acetamide, also known as AM404, is a synthetic compound that is commonly used in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mécanisme D'action
N-(4-acetylphenyl)-2-(2-methylphenoxy)acetamide works by inhibiting the uptake of anandamide by fatty acid amide hydrolase (FAAH), the enzyme responsible for breaking down anandamide in the body. This leads to an increase in the levels of anandamide in the brain, which can activate cannabinoid receptors and produce a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. It has also been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(4-acetylphenyl)-2-(2-methylphenoxy)acetamide in lab experiments is its ability to selectively inhibit the uptake of anandamide without affecting other neurotransmitters. This allows researchers to study the specific effects of anandamide on various biological processes. However, one limitation of using this compound is its potential toxicity at high doses, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for research on N-(4-acetylphenyl)-2-(2-methylphenoxy)acetamide. One area of interest is its potential as a treatment for various neurological disorders, including chronic pain, epilepsy, and multiple sclerosis. Another area of interest is its role in modulating the immune system, which could have implications for the treatment of autoimmune diseases. Additionally, further research is needed to understand the long-term effects of this compound use and its potential for addiction.
Méthodes De Synthèse
N-(4-acetylphenyl)-2-(2-methylphenoxy)acetamide is synthesized by reacting 4-acetylphenyl chloride with 2-methylphenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product. This synthesis method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2-(2-methylphenoxy)acetamide has been extensively used in scientific research to study various biological processes. Its ability to inhibit the uptake of the endocannabinoid anandamide has been of particular interest in the field of neuroscience. Anandamide is a neurotransmitter that plays a role in pain perception, mood regulation, and appetite. By inhibiting its uptake, this compound can increase the levels of anandamide in the brain, leading to various physiological effects.
Propriétés
Formule moléculaire |
C17H17NO3 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
N-(4-acetylphenyl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H17NO3/c1-12-5-3-4-6-16(12)21-11-17(20)18-15-9-7-14(8-10-15)13(2)19/h3-10H,11H2,1-2H3,(H,18,20) |
Clé InChI |
XLAJPFNNVRLCFF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)C |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B253051.png)
![3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B253052.png)
![N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253054.png)

![1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B253056.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B253057.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B253060.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B253061.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B253063.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B253064.png)
![4-ethoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B253072.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide](/img/structure/B253073.png)
![2-{[(3,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B253074.png)
![2-({[(2,3-dichlorophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B253075.png)
